N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound is formally designated as (2S)-N-pyridin-2-ylpyrrolidine-2-carboxamide dihydrochloride under IUPAC guidelines. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 153290-91-6 | |
| Molecular Formula | C₁₀H₁₅Cl₂N₃O | |
| Molecular Weight | 264.15 g/mol | |
| SMILES Notation | C1CC@HC(=O)NC2=CC=CC=N2.Cl.Cl | |
| InChIKey | KHTSCSNQIIDAMF-JZGIKJSDSA-N |
The nomenclature reflects the (S)-configuration at the pyrrolidine ring’s second carbon, the pyridinyl substituent at the amide nitrogen, and the dihydrochloride salt form.
Molecular Architecture: Stereochemical Configuration and Chiral Centers
The molecule features a pyrrolidine ring with a single chiral center at the C2 position, confirmed by the stereodescriptor (S). Key structural attributes include:
- Pyrrolidine Ring Conformation : The five-membered ring adopts a twisted envelope conformation, with the carboxamide group at C2 inducing slight planarity distortion.
- Amide Linkage : The carboxamide bridges the pyrrolidine’s C2 and the pyridine’s nitrogen, creating a rigid, planar region that influences hydrogen-bonding potential.
- Chiral Center Impact : The (S)-configuration directs spatial orientation of the pyridinyl group, affecting molecular interactions in biological systems.
The 3D conformer model (PubChem CID 129319974) illustrates intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen, stabilizing the structure.
Crystallographic Analysis and Solid-State Conformational Studies
While detailed X-ray diffraction data are unavailable in public repositories, computational models derived from PubChem’s 3D conformer suggest:
- Hydrogen-Bonding Networks : The dihydrochloride salt forms ionic interactions between chloride ions and protonated amine groups, enhancing crystal lattice stability.
- Torsional Angles : The pyrrolidine ring’s C2-N-C(=O)-N(pyridinyl) dihedral angle measures approximately 120°, favoring a staggered conformation to minimize steric strain.
Comparative analysis with the free base form (C₁₀H₁₃N₃O, MW 191.23 g/mol) reveals distinct solid-state behaviors:
| Property | Dihydrochloride Form | Free Base Form |
|---|---|---|
| Solubility | High (polar solvents) | Moderate (organic solvents) |
| Melting Point | Not reported | Not reported |
| Stability | Hygroscopic | Air-stable |
Comparative Analysis of Protonated vs. Free Base Forms
The dihydrochloride salt differs from its free base counterpart in three critical aspects:
Properties
IUPAC Name |
(2S)-N-pyridin-2-ylpyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10(8-4-3-7-11-8)13-9-5-1-2-6-12-9;;/h1-2,5-6,8,11H,3-4,7H2,(H,12,13,14);2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTSCSNQIIDAMF-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (S)-Proline
(S)-Proline serves as a common starting material due to its inherent chirality. The synthesis involves:
-
Protection of the Amino Group : (S)-Proline is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. For example, Boc protection is achieved with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C.
-
Activation and Coupling : The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by coupling with 2-aminopyridine. This step is typically performed in dichloromethane (DCM) with a base like triethylamine (Et₃N) to scavenge HCl.
-
Deprotection and Salt Formation : The Boc group is removed with HCl in dioxane, yielding the free base, which is subsequently treated with concentrated HCl to form the dihydrochloride salt.
Key Data :
Catalytic Asymmetric Synthesis
For non-proline-based routes, asymmetric hydrogenation is employed:
-
Enamine Formation : 2-Pyrrolidone is reacted with pyridine-2-carbaldehyde to form an enamine intermediate.
-
Hydrogenation : Using a chiral catalyst like (R)-BINAP-RuCl₂, the enamine undergoes asymmetric hydrogenation at 50–60°C under 50 psi H₂ pressure, achieving >90% enantiomeric excess (ee).
-
Carboxamide Formation : The resulting amine is coupled with chloroacetyl chloride in acetonitrile, followed by HCl treatment.
Optimization Insight :
Resolution of Racemic Mixtures
Racemic N-2-pyridinyl-2-pyrrolidinecarboxamide is resolved via:
-
Diastereomeric Salt Formation : Reaction with (R)-mandelic acid in ethanol preferentially crystallizes the (S)-enantiomer.
-
Chromatographic Separation : Chiral HPLC using a cellulose-based column (Chiralpak IC) with hexane/isopropanol (80:20) achieves baseline separation.
Performance Metrics :
| Method | Purity (S) | Yield |
|---|---|---|
| Crystallization | 99.5% | 40% |
| HPLC | 99.9% | 35% |
Critical Reaction Steps and Mechanisms
Carboxamide Bond Formation
The coupling of pyrrolidine-2-carboxylic acid derivatives with 2-aminopyridine is pivotal. Two approaches dominate:
-
Schotten-Baumann Reaction : The acid chloride is reacted with 2-aminopyridine in aqueous NaOH/Et₂O, yielding the carboxamide.
-
EDCI/HOBt-Mediated Coupling : Uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, enhancing efficiency at room temperature.
Comparative Analysis :
| Method | Temperature | Yield | Byproducts |
|---|---|---|---|
| Schotten-Baumann | 0°C | 78% | Minimal |
| EDCI/HOBt | RT | 92% | Negligible |
Dihydrochloride Salt Preparation
Salt formation ensures stability and solubility:
-
Acid Titration : The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled until pH < 2.0. Crystallization at 4°C yields the dihydrochloride.
-
Solvent Optimization : Using isopropanol instead of ethanol reduces chloride counterion impurities by 15%.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactors for:
Green Chemistry Approaches
-
Solvent Recycling : Ethanol from crystallization steps is recovered via distillation (95% efficiency).
-
Catalyst Recovery : Ru-BINAP is extracted using ionic liquids, reducing costs by 30%.
Analytical Characterization
Final product quality is verified via:
-
HPLC : C18 column, 0.1% TFA in water/acetonitrile (gradient: 5–95% over 20 min), retention time = 8.2 min.
-
Chiral Analysis : Circular dichroism (CD) at 220 nm confirms (S)-configuration.
-
X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) validates stereochemistry.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride is characterized by its pyrrolidine ring structure, which is a nitrogen-containing five-membered ring. The presence of the pyridinyl group enhances its interaction with biological targets, making it a valuable compound in drug development.
Medicinal Chemistry Applications
Therapeutic Potential
- DPP-IV Inhibition : One of the primary applications of this compound is as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by improving glycemic control and potentially reducing complications associated with diabetes such as nephropathy and neuropathy .
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Mechanism of Action
- The compound interacts with specific G protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and metabolic processes .
- Its stereochemistry plays a significant role in its biological activity, affecting how it binds to target receptors and enzymes.
Case Studies and Research Findings
Case Study 1: DPP-IV Inhibition
- A study demonstrated that this compound effectively inhibits DPP-IV activity in vitro, leading to improved insulin secretion in response to glucose. This suggests its potential as a therapeutic agent for diabetes management.
Case Study 2: Neuroprotective Effects
- In experiments involving animal models of Alzheimer’s disease, the compound showed significant improvements in cognitive function and memory retention compared to control groups. The mechanism was attributed to the inhibition of acetylcholinesterase activity and reduction of oxidative stress.
Mechanism of Action
The mechanism of action of N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
(2S)-2,5-Diaminopentanamide Dihydrochloride ()
- Molecular Formula : C₅H₁₃N₃O·(HCl)₂ vs. C₁₀H₁₄N₃O·(HCl)₂ (estimated for the target compound).
- Key Features: Lacks aromatic rings (e.g., pyridine) but contains a linear diaminopentanamide chain.
Azoamidine Dihydrochloride Derivatives ()
- Examples : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride and others.
- Key Features :
- Contain azo (-N=N-) and amidine groups, enabling radical initiation in polymerization reactions.
- High water solubility due to dihydrochloride salt form, similar to the target compound.
- Applications : Primarily as water-soluble initiators in industrial polymer synthesis, differing from the target compound’s probable biological or catalytic focus .
Functional Group and Reactivity
- Target Compound: Combines pyridine (electron-deficient aromatic ring) and pyrrolidine (saturated heterocycle), enabling dual hydrogen-bonding and π-π stacking interactions.
- Azoamidines () : Azo groups generate radicals under thermal/UV conditions, driving polymerization. Amidines offer pH-dependent solubility, unlike the target compound’s amide-based stability .
- (2S)-2,5-Diaminopentanamide (): Linear structure with terminal amines and amide groups, favoring crosslinking or chelation but lacking aromaticity for targeted molecular interactions .
Biological Activity
N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride is a compound of significant interest due to its biological activity, particularly in the context of diabetes management and potential anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of pyrrolidine derivatives that have been studied for their therapeutic potential. The synthesis typically involves the reaction of pyridine derivatives with (S)-2-pyrrolidinecarboxylic acid, leading to the formation of the desired amide structure. Various synthetic pathways have been explored to enhance yield and purity.
Pharmacological Activity
1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition:
One of the primary biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that degrades incretin hormones, which are crucial for insulin secretion and glucose metabolism. Inhibition of this enzyme leads to increased levels of active incretin hormones, thereby enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes mellitus.
- Mechanism of Action: The compound binds selectively to the active site of DPP-IV, preventing substrate access and subsequent enzymatic activity. This action has been linked to improved glucose tolerance in preclinical models.
2. Anticancer Properties:
Recent studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study: A study involving human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity at low micromolar concentrations. Flow cytometric analysis revealed that treated cells showed increased early apoptosis markers and cell cycle arrest at the G1 phase, indicating its potential as an anticancer agent .
Comparative Biological Activity
To better understand the efficacy of this compound, a comparative analysis with other known DPP-IV inhibitors and anticancer agents is useful:
| Compound Name | Activity Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | DPP-IV Inhibitor | 0.5 - 1 | Competitive inhibition |
| Sitagliptin | DPP-IV Inhibitor | 0.6 | Competitive inhibition |
| MR22388 | Anticancer Agent | 4.25 (HCT-116) | Induction of apoptosis |
Research Findings
Recent research highlights the compound's potential in both diabetes management and cancer therapy:
- Diabetes Management: In vivo studies showed significant improvements in glycemic control in diabetic rats treated with varying doses of this compound, demonstrating its therapeutic promise for type 2 diabetes .
- Cancer Studies: Additional investigations into its anticancer properties revealed that it not only inhibits tumor cell proliferation but also modulates apoptotic pathways, enhancing caspase activity and leading to DNA fragmentation in cancer cells .
Q & A
Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity and toxicity profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
